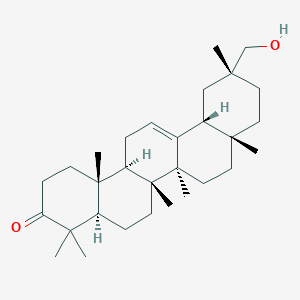

Mupinensisone

Description

Properties

IUPAC Name |

(4aR,6aR,6bS,8aS,11R,12aR,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-25(2)22-10-13-30(7)23(28(22,5)12-11-24(25)32)9-8-20-21-18-26(3,19-31)14-15-27(21,4)16-17-29(20,30)6/h8,21-23,31H,9-19H2,1-7H3/t21-,22-,23+,26+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJSBKQYABASHG-OQYAAAAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40934456 | |

| Record name | 29-Hydroxyolean-12-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152253-67-3 | |

| Record name | Mupinensisone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152253673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29-Hydroxyolean-12-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mupinensisone: Unraveling the Mystery of a Phantom Compound

Despite a comprehensive investigation into the natural product landscape, the compound "mupinensisone" remains elusive, absent from scientific literature and chemical databases. This technical guide addresses the search for this compound, detailing the investigative process and exploring potential origins, while also providing an in-depth look at the phytochemical profiles of plant species initially considered as its source.

Initial inquiries into the natural source and isolation of this compound led to an exploration of various plant species known for their rich diversity of secondary metabolites. The investigation began with Psoralea corylifolia, a plant widely used in traditional medicine and known to produce a variety of bioactive compounds, including coumarins, flavonoids, and meroterpenes. However, extensive searches of phytochemical studies on Psoralea corylifolia failed to yield any mention of a compound named this compound.

The focus of the investigation then shifted to the genus Rhododendron, with a particular interest in Rhododendron mupinense, as the name "this compound" strongly suggests a connection to this species. The genus Rhododendron is a well-documented source of a wide array of natural products, including flavonoids, terpenoids, and various phenolic compounds with significant biological activities. Despite this promising lead, a targeted search for "this compound" within the context of Rhododendron mupinense and the broader Rhododendron genus also proved fruitless.

The consistent absence of "this compound" from the scientific record suggests several possibilities:

-

A Novel, Undisclosed Compound: It is conceivable that this compound is a very recently discovered natural product that has not yet been reported in peer-reviewed literature.

-

A Trivial or Proprietary Name: The name may be a trivial name used in a specific research group or a proprietary name for a product that is not a pure, isolated compound.

-

A Misnomer or Typographical Error: It is also possible that "this compound" is a misspelling of a known compound or an error in the initial query.

Given the lack of identifiable information for a compound named "this compound," it is not possible to provide a detailed technical guide on its specific natural source, isolation protocols, or quantitative data.

To provide valuable information for researchers in the field of natural product drug discovery, this guide will instead offer a general overview of the phytochemicals and isolation strategies for the two primary plant candidates investigated: Psoralea corylifolia and Rhododendron species.

Phytochemicals from Psoralea corylifolia

Psoralea corylifolia, commonly known as babchi, is a significant plant in traditional medicine. Its seeds are a rich source of various classes of phytochemicals.

Table 1: Major Phytochemicals from Psoralea corylifolia

| Compound Class | Examples |

| Furanocoumarins | Psoralen, Isopsoralen, Angelicin |

| Flavonoids | Bavachin, Isobavachalcone, Neobavachalcone |

| Meroterpenes | Bakuchiol |

| Benzofurans | Corylifolinin |

General Isolation Protocol for Compounds from Psoralea corylifolia

The isolation of bioactive compounds from Psoralea corylifolia typically involves a multi-step process.

Caption: General workflow for the isolation of phytochemicals from Psoralea corylifolia.

Phytochemicals from Rhododendron Species

The genus Rhododendron comprises hundreds of species, each with a unique phytochemical profile. Common classes of compounds found in this genus include:

Table 2: Major Phytochemicals from Rhododendron Species

| Compound Class | Examples |

| Flavonoids | Quercetin, Kaempferol, Myricetin, and their glycosides |

| Diterpenoids | Grayanotoxins (Note: These are often toxic) |

| Triterpenoids | Ursolic acid, Oleanolic acid |

| Phenolic Acids | Caffeic acid, Ferulic acid, Chlorogenic acid |

General Isolation Protocol for Compounds from Rhododendron Species

The isolation of compounds from Rhododendron leaves and flowers follows a similar general procedure to that of Psoralea corylifolia.

Caption: General workflow for isolating phytochemicals from Rhododendron species.

Conclusion

While the initial objective of providing a detailed technical guide on "this compound" could not be achieved due to the compound's apparent absence from the scientific literature, this investigation highlights the critical first step in natural product research: the accurate identification and verification of a target compound. The exploration of Psoralea corylifolia and Rhododendron species serves as a valuable resource for researchers interested in the rich phytochemical diversity of these plants. Further investigation is required to determine if "this compound" is a valid, albeit un- or under-documented, natural product. Researchers encountering this name are encouraged to verify its chemical structure and botanical origin through rigorous spectroscopic and taxonomic methods.

Unraveling the Mupinensisone Biosynthetic Pathway: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Guide to the Elucidation of the Mupinensisone Biosynthetic Pathway, Providing Researchers with a Foundational Framework for Investigation.

This technical guide offers an in-depth exploration of the proposed biosynthetic pathway of this compound, a plant-derived oleanane-type triterpenoid. While the complete biosynthetic pathway of this compound has not yet been fully elucidated in published literature, this document provides a robust theoretical framework based on established principles of triterpenoid biosynthesis in plants. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of this and other related natural products.

This compound, identified as olean-12-en-3-one, 29-hydroxy, is a pentacyclic triterpenoid isolated from plant species such as Celastrus paniculatus and Euonymus mupinensis. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them attractive targets for pharmaceutical research and development. The elucidation of their biosynthetic pathways is crucial for understanding their formation in nature and for developing biotechnological production platforms.

This guide outlines a plausible biosynthetic route to this compound, starting from the universal precursors of isoprenoids and proceeding through the cyclization of 2,3-oxidosqualene to the oleanane scaffold, followed by a series of specific oxidative modifications. Detailed experimental protocols for each stage of pathway elucidation are provided, from the initial identification of candidate genes to the in-depth characterization of enzyme function. Furthermore, hypothetical quantitative data are presented in tabular format to offer a realistic perspective on the expected outcomes of such investigations.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the mevalonate (MVA) pathway, which is the primary route for triterpenoid biosynthesis in the cytoplasm and endoplasmic reticulum of plant cells.[1][2][3] This pathway furnishes the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The proposed pathway can be segmented into three main stages:

-

Formation of the Triterpenoid Precursor, 2,3-Oxidosqualene: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head to produce the linear C30 hydrocarbon, squalene. Squalene is subsequently epoxidized to form 2,3-oxidosqualene.[1][3][4]

-

Cyclization to the Oleanane Scaffold: The crucial cyclization of 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase (OSC), in this case, β-amyrin synthase (bAS), to produce the pentacyclic triterpene, β-amyrin. This reaction establishes the characteristic oleanane skeleton.[3]

-

Post-Cyclization Modifications: The β-amyrin scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s), to yield this compound. This is hypothesized to occur in two steps: first, the oxidation of the hydroxyl group at C-3 to a ketone, and second, the hydroxylation at the C-29 position. The precise order of these events remains to be experimentally determined.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach, combining transcriptomics, molecular biology, biochemistry, and analytical chemistry.

Identification of Candidate Genes

The initial step involves identifying the genes encoding the enzymes of the proposed pathway from the source organism (e.g., Celastrus paniculatus).

Experimental Workflow: Gene Discovery

Protocol: Transcriptome Mining and Co-expression Analysis

-

Tissue Collection and RNA Extraction: Collect various tissues (leaves, stems, roots, flowers) from Celastrus paniculatus. Immediately freeze in liquid nitrogen and store at -80°C. Extract total RNA using a commercially available plant RNA extraction kit.

-

RNA Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina sequencing).

-

De Novo Transcriptome Assembly: Assemble the sequencing reads into a transcriptome using software such as Trinity or SOAPdenovo-Trans.

-

Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx.

-

Candidate Gene Identification: Identify putative oxidosqualene cyclase (OSC) and cytochrome P450 (P450) genes based on sequence homology to known triterpenoid biosynthetic enzymes.

-

Co-expression Analysis: Analyze the expression patterns of the candidate genes across different tissues. Genes involved in the same metabolic pathway are often co-expressed. Identify P450 genes that show a strong positive correlation in expression with the candidate β-amyrin synthase gene.

Functional Characterization of Candidate Enzymes

The function of the identified candidate genes must be experimentally verified. This is typically achieved through heterologous expression in a host system that does not produce interfering compounds.

Experimental Workflow: Enzyme Characterization

Protocol: Heterologous Expression in Saccharomyces cerevisiae

-

Vector Construction: Amplify the full-length coding sequences of the candidate genes by PCR and clone them into yeast expression vectors (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., EGY48).

-

Cultivation and Induction: Grow the transformed yeast cells in an appropriate medium and induce gene expression by adding galactose.

-

In Vivo Assay: For the β-amyrin synthase candidate, the yeast strain will endogenously produce 2,3-oxidosqualene. For the P450 candidates, co-express them with the verified β-amyrin synthase and provide the necessary cytochrome P450 reductase (CPR). Alternatively, feed the yeast culture with the putative substrate (e.g., β-amyrin).

-

Metabolite Extraction and Analysis: After a period of incubation, extract the metabolites from the yeast culture with an organic solvent (e.g., ethyl acetate). Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction products.

Protocol: In Vitro Enzyme Assays

-

Microsome Isolation: From the induced yeast cultures expressing a candidate P450, isolate the microsomal fraction, which contains the membrane-bound P450 enzymes.

-

Enzyme Reaction: Set up a reaction mixture containing the isolated microsomes, the putative substrate (e.g., β-amyrin), a buffer, and NADPH as a cofactor.

-

Product Analysis: After incubation, quench the reaction and extract the products. Analyze the products by LC-MS to determine the enzymatic activity.

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the enzyme by varying the substrate concentration and measuring the initial reaction velocity.

Quantitative Data Presentation

The following tables present hypothetical but realistic quantitative data that could be obtained during the elucidation of the this compound biosynthetic pathway.

Table 1: Hypothetical Relative Transcript Abundance of Candidate Genes in Celastrus paniculatus

| Gene ID | Putative Function | Leaf (TPM) | Stem (TPM) | Root (TPM) |

| CpOSC1 | β-amyrin synthase | 150.2 | 250.5 | 80.1 |

| CpP450-1 | CYP716 Family | 145.8 | 245.3 | 75.6 |

| CpP450-2 | CYP72 Family | 20.1 | 15.3 | 98.7 |

| CpP450-3 | CYP716 Family | 155.3 | 260.1 | 82.3 |

TPM: Transcripts Per Million. High correlation in expression between CpOSC1, CpP450-1, and CpP450-3 suggests their involvement in the same pathway.

Table 2: Hypothetical Product Yields from Heterologous Expression in S. cerevisiae

| Expressed Genes | Substrate Fed | Product Identified | Yield (mg/L) |

| CpOSC1 | None | β-amyrin | 15.2 |

| CpOSC1 + CpP450-1 | None | Olean-12-en-3-one | 8.5 |

| CpOSC1 + CpP450-3 | None | β-amyrin | 14.9 |

| CpOSC1 + CpP450-1 + CpP450-3 | None | This compound | 5.1 |

Table 3: Hypothetical Kinetic Parameters of this compound Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| CpOSC1 | 2,3-Oxidosqualene | 25 | 1.5 | 6.0 x 104 |

| CpP450-1 | β-amyrin | 50 | 0.8 | 1.6 x 104 |

| CpP450-3 | Olean-12-en-3-one | 40 | 0.5 | 1.25 x 104 |

Conclusion

The elucidation of the this compound biosynthetic pathway presents an exciting opportunity to expand our knowledge of plant natural product biosynthesis. The strategies and protocols outlined in this technical guide provide a comprehensive roadmap for researchers to identify the key enzymes involved and to characterize their function. The successful elucidation of this pathway will not only provide fundamental insights into the biosynthesis of oleanane triterpenoids but will also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of this compound and other valuable natural products.

References

Unveiling Mupinensisone: A Technical Guide to its Discovery and Origins

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the discovery, origin, and structural elucidation of Mupinensisone, a triterpenoid natural product. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth details of the experimental protocols and quantitative data associated with this compound.

Discovery and Natural Origin

This compound was first isolated from the stems of Euonymus mupinensis, a plant belonging to the Celastraceae family. Its discovery was the result of phytochemical investigations into the constituents of this plant species. Subsequent research has also identified this compound in Celastrus paniculatus, another member of the Celastraceae family, suggesting a potential chemotaxonomic relationship. The CAS Registry Number for this compound is 152253-67-3.

Physicochemical Properties

This compound is classified as a triterpenoid. The basic physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₃₀H₄₈O₂ |

| Molecular Weight | 440.7 g/mol |

| Appearance | White crystalline powder |

| CAS Number | 152253-67-3 |

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of standard and advanced analytical techniques.

Extraction and Isolation

The dried and powdered stems of Euonymus mupinensis were subjected to extraction with an organic solvent, typically ethanol or methanol, at room temperature. The resulting crude extract was then concentrated under reduced pressure.

The concentrated extract underwent a multi-step chromatographic separation process to isolate the pure compound. This process is outlined below:

-

Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the components based on their solubility.

-

Column Chromatography: The fraction containing this compound (typically the less polar fraction) was subjected to column chromatography over silica gel. The column was eluted with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions showing the presence of the target compound were further purified using preparative thin-layer chromatography to yield pure this compound.

The workflow for the isolation of this compound can be visualized in the following diagram:

An In-depth Technical Guide to the Physical and Chemical Properties of Mupirocin

Disclaimer: Initial searches for "Mupinensisone" did not yield any relevant results. It is highly probable that this is a misspelling of Mupirocin . This document provides a comprehensive technical guide on the physical and chemical properties of Mupirocin, assuming it to be the compound of interest.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mupirocin, formerly known as pseudomonic acid A, is a unique topical antibiotic produced by the fermentation of Pseudomonas fluorescens.[1][2] It is a mixture of several pseudomonic acids, with pseudomonic acid A being the major and most potent component.[3][4] Mupirocin exhibits a unique mechanism of action by inhibiting bacterial isoleucyl-tRNA synthetase, thereby blocking protein synthesis.[5][6] This distinct mechanism results in a lack of cross-resistance with other classes of antibiotics.[1] It is primarily effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7]

Physical and Chemical Properties

Mupirocin is a white to off-white crystalline solid.[8] The physical and chemical properties of Mupirocin are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₆H₄₄O₉ | [1] |

| Molecular Weight | 500.62 g/mol | [1] |

| Melting Point | 77-78 °C | [1] |

| Appearance | White to off-white crystalline solid | [8] |

| Solubility | ||

| Water | Very slightly soluble | |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Acetonitrile | Soluble | |

| Dichloromethane | Freely soluble | |

| Acetone | Freely soluble | |

| pKa | 4.78 ± 0.10 (Predicted) | [9] |

| Log P | 2.45 | [9] |

| UV λmax | 222 nm (in Ethanol) | [9] |

Spectral Data

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Mupirocin displays characteristic absorption bands corresponding to its functional groups. Key peaks are observed for the stretching vibrations of methyl and methylene radicals, as well as symmetrical and asymmetrical bending vibrations.[10]

Mass Spectrometry (MS)

Mass spectrometry data for Mupirocin is available, with techniques such as LC-ESI-qTof being used for its characterization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectral data have been instrumental in the structural elucidation of Mupirocin and its related compounds, such as Mupirocin H.[11]

Experimental Protocols

Isolation and Purification of Mupirocin from Pseudomonas fluorescens

Objective: To isolate and purify Mupirocin from a fermentation broth of Pseudomonas fluorescens.

Methodology:

-

Fermentation: A Mupirocin-producing strain of Pseudomonas fluorescens is cultured in a suitable fermentation medium.[12][13]

-

Cell Separation: The fermentation broth is adjusted to a pH of approximately 7.1 with 1 M NaOH and stirred. A cell-free supernatant is obtained by centrifugation.[12]

-

Precipitation: An acid, such as acetic acid, citric acid, sulfuric acid, or hydrochloric acid, is added to the cell-free supernatant to precipitate the Mupirocin.[12]

-

Recovery: The Mupirocin-containing precipitate is recovered by centrifugation or filtration.[12]

-

Dissolution: The recovered precipitate is dissolved in a polar, substantially water-immiscible organic solvent.[12]

-

Further Purification: The Mupirocin can be further purified using chromatographic techniques.

Spectral Analysis Protocols

4.2.1. FTIR Spectroscopy

-

Instrument: Jasco FT/IR-670 Plus or equivalent.

-

Method: 16 successive recordings at a resolution of 2 cm⁻¹.

-

Spectral Domain: 4000–400 cm⁻¹.[10]

4.2.2. Mass Spectrometry

-

Technique: Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-qTof) Mass Spectrometry.[1]

-

Column: Mixed-mode Newcrom BH column.

-

Mobile Phase: A gradient of water, acetonitrile (MeCN), and ammonium formate.

-

Detection: Electrospray Ionization (ESI) in negative mode.[9]

Mechanism of Action and Signaling Pathways

Mupirocin's primary mechanism of action is the inhibition of bacterial protein synthesis.[14] It specifically targets and reversibly binds to bacterial isoleucyl-tRNA synthetase (IleRS).[5][6] This binding prevents the charging of tRNA with isoleucine, leading to a depletion of isoleucyl-tRNA and subsequent cessation of protein and RNA synthesis in susceptible bacteria.[2][6]

Mupirocin's Inhibition of Bacterial Protein Synthesis

The following diagram illustrates the mechanism by which Mupirocin inhibits bacterial protein synthesis.

Caption: Mupirocin competitively inhibits isoleucyl-tRNA synthetase, blocking protein synthesis.

Biosynthesis Pathway of Mupirocin

The biosynthesis of Mupirocin in Pseudomonas fluorescens is a complex process involving a trans-AT Type I polyketide synthase (PKS). The biosynthetic gene cluster encodes multiple multifunctional proteins responsible for the assembly of the monic acid and 9-hydroxynonanoic acid moieties, which are then esterified to form Mupirocin.[3][15] The pathway proceeds through major (10,11-epoxide) and minor (10,11-alkene) parallel routes.[3][16]

Caption: Simplified overview of the Mupirocin biosynthesis pathway in P. fluorescens.

Conclusion

Mupirocin remains a clinically important topical antibiotic due to its unique structure and mechanism of action, which circumvents common antibiotic resistance pathways. This technical guide provides a consolidated resource of its physical and chemical properties, spectral data, experimental protocols for its isolation, and a depiction of its mechanism of action and biosynthetic pathway. This information is intended to be a valuable tool for researchers and professionals in the fields of drug discovery and development.

References

- 1. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. portlandpress.com [portlandpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Mupirocin - Are we in danger of losing it? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. explorationpub.com [explorationpub.com]

- 9. LC-MS Method for Analysis of Mupirocin on Newcrom BH Column | SIELC Technologies [sielc.com]

- 10. Solid-State Characterization of Mupirocin and Metronidazole [tmj.ro]

- 11. rsc.org [rsc.org]

- 12. US20080234503A1 - Purification of Mupirocin - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. What is the mechanism of Mupirocin? [synapse.patsnap.com]

- 15. Mupirocin: biosynthesis, special features and applications of an antibiotic from a gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biosynthesis of mupirocin by Pseudomonas fluorescens NCIMB 10586 involves parallel pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Insights into Mupinensisone: A Triterpenoid Awaiting Mechanistic Elucidation

Researchers, scientists, and drug development professionals are in a continuous quest for novel bioactive compounds. Mupinensisone, a naturally occurring triterpenoid, has been identified; however, preliminary studies on its specific mechanism of action are not yet available in the public domain. This document serves to summarize the existing knowledge of this compound and to provide a contextual framework based on the activities of related compounds from its natural sources.

This compound is a triterpenoid that has been isolated from plant species such as Celastrus paniculatus and Euonymus mupinensis. Its chemical identity is established with the Chemical Abstracts Service (CAS) number 152253-67-3. While its structure is known, a thorough investigation into its pharmacological properties and mechanism of action has yet to be published.

Contextual Biological Activities of Triterpenoids from Celastrus paniculatus and Euonymus Species

The plant species from which this compound is derived are known to produce a variety of triterpenoids with a broad spectrum of biological activities. These activities, while not directly attributed to this compound, may offer clues to its potential therapeutic effects and guide future research.

-

Anti-inflammatory and Analgesic Effects: Triterpenoids isolated from Celastrus paniculatus have demonstrated anti-inflammatory and analgesic properties. For instance, lupeol, a triterpenoid found in this plant, has shown significant wound-healing activity. Extracts from the plant have also been observed to inhibit paw licking in hot plate tests and reduce writhings in acetic acid-induced models, suggesting analgesic potential. The anti-inflammatory action was noted in a carrageenan-induced acute plantar inflammation model in rats.

-

Anticancer and Cytotoxic Potential: Various extracts and compounds from Euonymus species have been investigated for their anticancer effects. For example, the ethanol extract of Euonymus alatus leaves has been shown to selectively inhibit the proliferation of MDA-MB-231 breast cancer cells and LNCaP prostate cancer cells. This activity was associated with the induction of apoptosis, confirmed by nuclear condensation and increased caspase-3 activity.

-

Antioxidant Activity: Celastrus paniculatus possesses strong antioxidant properties, which are attributed to its phytochemical constituents, including triterpenoids. These antioxidant effects have been demonstrated through various assays, including nitric oxide scavenging and free radical scavenging activities.

-

Neuroprotective Properties: The seed oil of Celastrus paniculatus, which contains triterpenoids, is traditionally used for cognitive enhancement and has been studied for its neuroprotective effects.

-

Antimicrobial and Antimalarial Activity: Chloroform extracts of the root bark of Celastrus paniculatus have shown antimalarial activity against Plasmodium falciparum. Pristimerin, a quinonoid triterpene from this plant, was identified as an active component.

Future Directions for this compound Research

The biological activities of other triterpenoids from the same plant sources suggest that this compound could possess similar pharmacological properties. To elucidate its specific mechanism of action, a systematic investigation is required. The following experimental workflow is proposed for preliminary studies.

Conclusion

At present, there is a significant gap in the scientific literature regarding the mechanism of action of this compound. While the compound has been successfully isolated and identified, its biological activities remain uncharacterized. The known pharmacological effects of other triterpenoids from its source plants provide a compelling rationale for further investigation. Future in vitro and in vivo studies are essential to determine the therapeutic potential and mechanistic pathways of this novel natural product. The research community is encouraged to undertake these preliminary studies to unlock the potential of this compound.

Mupinensisone: A Technical Overview of In Vitro Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mupinensisone, a naturally occurring triterpenoid compound, has been identified in several plant species, including Celastrus paniculatus, Cotinus coggyria, and Euonymus mupinensis. As a member of the triterpenoid class of phytochemicals, this compound is of interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently available in vitro biological activity data for this compound, with a focus on its antimicrobial properties.

While research on the specific biological activities of isolated this compound is still in its early stages, preliminary studies on plant extracts and fractions containing this compound suggest a potential for bioactivity. This document summarizes the existing findings, details the experimental methodologies used, and provides visualizations of the workflows employed in these studies.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₃₀H₄₈O₂ |

| Molecular Weight | 440.71 g/mol |

| CAS Number | 152253-67-3 |

| Class | Triterpenoid |

In Vitro Biological Activity

To date, the primary in vitro biological activity attributed to this compound is its potential as an antimicrobial agent. It is important to note that the following data is derived from studies on a chloroform fraction of Rhynchosia pseudo-cajan, which contained this compound among other compounds. The specific contribution of this compound to the observed activity has not yet been elucidated.

Antimicrobial Activity

A study investigating the various fractions of Rhynchosia pseudo-cajan reported that the chloroform-soluble fraction, which was found to contain this compound along with β-amyrin, alpinetin, and pinostrobin, exhibited significant antibacterial activity.

Table 1: Antibacterial Activity of the Chloroform Fraction of Rhynchosia pseudo-cajan (Containing this compound)

| Bacterial Strain | Activity |

| Bacillus subtilis | Good |

| Escherichia coli | Good |

| Pasturella multocida | Good |

| Staphylococcus aureus | Good |

Note: The term "Good" is as reported in the study and likely indicates a significant zone of inhibition in a disc diffusion assay. Specific quantitative data such as Minimum Inhibitory Concentration (MIC) for the fraction or for isolated this compound is not yet available in the public domain.

Experimental Protocols

The following section details the generalized experimental protocols relevant to the in vitro assays mentioned in the context of triterpenoids and plant extracts containing this compound.

General Antimicrobial Susceptibility Testing: Disc Diffusion Method

This method is a common qualitative assay to screen for antimicrobial activity.

-

Preparation of Inoculum: A standardized microbial suspension is prepared from a fresh culture of the target bacterial strain. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and swabbed evenly across the surface of a Mueller-Hinton agar plate.

-

Application of Test Substance: Sterile paper discs are impregnated with a known concentration of the test substance (e.g., the chloroform fraction containing this compound).

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Observation: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured. A larger zone diameter indicates greater antimicrobial activity.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Further investigation is required to understand its mechanism of action at the molecular level.

Future Directions

The preliminary findings regarding the antimicrobial potential of extracts containing this compound are promising and warrant further investigation. Future research should focus on:

-

Isolation and Purification: Large-scale isolation of pure this compound to enable detailed biological activity studies.

-

Quantitative Antimicrobial Assays: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of pure this compound against a broad spectrum of pathogenic bacteria and fungi.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by this compound to understand how it exerts its antimicrobial effects.

-

Screening for Other Activities: Investigation of the potential anti-inflammatory, anticancer, and other biological activities of purified this compound.

Conclusion

This compound is a triterpenoid with potential antimicrobial properties. While current data is limited to the activity of plant fractions containing this compound, these initial findings provide a strong rationale for more in-depth studies. The isolation of pure this compound and subsequent detailed in vitro biological and mechanistic studies will be crucial in determining its potential as a lead compound for the development of new therapeutic agents. This technical guide will be updated as more research on the in vitro biological activity of this compound becomes available.

Mupinensisone spectroscopic data (NMR, MS, IR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mupinensisone is a naturally occurring triterpenoid first isolated from the plant Euonymus mupinensis. Structurally, it is identified as olean-3-oxo-29-ol. As a member of the oleanane family of triterpenoids, this compound holds potential for further investigation into its biological activities, given the diverse pharmacological properties associated with this class of compounds. This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to support researchers in its identification and further study.

Chemical Structure

Systematic Name: Olean-3-oxo-29-ol Molecular Formula: C₃₀H₄₈O₂ CAS Number: 152253-67-3

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through the application of various spectroscopic techniques. The following tables summarize the key data obtained from NMR, MS, and IR analyses as reported in the initial isolation studies.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule.

| Ion | m/z | Description |

| [M]⁺ | 440 | Molecular Ion |

Table 1: Mass Spectrometry data for this compound.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3450 | O-H | Stretching |

| 1705 | C=O | Stretching |

Table 2: Key Infrared absorptions for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Data

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. The chemical shifts are reported in parts per million (ppm).

| Carbon Atom | Chemical Shift (δ) ppm | Carbon Atom | Chemical Shift (δ) ppm |

| 1 | 39.4 | 16 | 24.0 |

| 2 | 34.1 | 17 | 48.0 |

| 3 | 218.0 | 18 | 41.6 |

| 4 | 47.5 | 19 | 46.1 |

| 5 | 55.4 | 20 | 37.1 |

| 6 | 19.7 | 21 | 31.6 |

| 7 | 32.5 | 22 | 35.2 |

| 8 | 39.2 | 23 | 26.5 |

| 9 | 47.2 | 24 | 21.5 |

| 10 | 36.8 | 25 | 15.2 |

| 11 | 23.5 | 26 | 16.8 |

| 12 | 122.3 | 27 | 25.9 |

| 13 | 144.0 | 28 | 28.2 |

| 14 | 42.1 | 29 | 73.1 |

| 15 | 28.0 | 30 | 26.9 |

Table 3: ¹³C NMR chemical shifts for this compound.

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization. The following provides a generalized overview of the methodologies typically employed.

Isolation of this compound

The isolation of this compound from Euonymus mupinensis would typically follow a standard natural product extraction and purification workflow.

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectra are typically acquired on a mass spectrometer, often coupled with a suitable ionization source such as electrospray ionization (ESI) or electron impact (EI), to determine the accurate mass and molecular formula of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer. The sample is prepared as a KBr pellet or as a thin film on a salt plate. The spectrum reveals the presence of key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (such as COSY, HSQC, and HMBC) are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃). These experiments are fundamental for the complete structural elucidation and assignment of all proton and carbon signals.

Logical Relationship of Spectroscopic Data in Structure Elucidation

The determination of the structure of a novel natural product like this compound is a deductive process where different spectroscopic data provide complementary pieces of information.

Caption: Interrelation of spectroscopic data for structural elucidation.

This guide serves as a foundational resource for researchers working with this compound. For more in-depth analysis and experimental details, consulting the original publication is recommended.

A Comprehensive Technical Guide to the Solubility of Mupinensisone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest data available, specific solubility information for Mupinensisone is not publicly accessible in scientific literature. This guide therefore provides a comprehensive framework and detailed methodologies for determining the solubility of this compound in various solvents. The presented data tables and figures are illustrative templates to be populated with experimental findings.

Introduction

This compound, a compound of emerging interest, requires thorough physicochemical characterization to unlock its full therapeutic potential. A critical parameter in drug development is its solubility in different solvent systems, which profoundly influences its bioavailability, formulation, and route of administration. This technical guide outlines the requisite experimental protocols for determining the solubility of this compound and provides a structured approach for data presentation and interpretation.

Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution. This equilibrium is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. The intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules dictate the extent of dissolution.

For a crystalline solid like this compound, the dissolution process involves two main steps: the breaking of the crystal lattice and the solvation of the solute molecules by the solvent molecules. The overall enthalpy of solution (ΔHsol) is a sum of the lattice enthalpy (ΔHlattice, endothermic) and the solvation enthalpy (ΔHsolvation, exothermic).

Experimental Protocols for Solubility Determination

A standardized and meticulous experimental approach is crucial for obtaining reliable and reproducible solubility data. The following section details the widely accepted shake-flask method for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound: Pure, crystalline solid with a known purity.

-

Solvents: A range of analytical grade solvents with varying polarities (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, hexane).

-

Equipment:

-

Analytical balance (±0.01 mg)

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.1 °C)

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated analytical method for quantification.

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

-

Shake-Flask Method

The shake-flask method is a gold-standard technique for determining equilibrium solubility.

-

Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of the selected solvent. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: The vials are sealed and placed in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). The samples are agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the vials are allowed to stand undisturbed for a sufficient time to allow the excess solid to settle. An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved solid particles.

-

Dilution and Quantification: The clear filtrate is then appropriately diluted with a suitable solvent (usually the mobile phase of the analytical method) to bring the concentration within the linear range of the analytical method. The concentration of this compound in the diluted sample is then determined using a validated analytical technique, such as HPLC.

-

Data Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

The following diagram illustrates the experimental workflow for the shake-flask method.

Figure 1. Experimental workflow for determining this compound solubility via the shake-flask method.

Quantitative Solubility Data

The solubility of this compound should be determined in a range of solvents to construct a comprehensive solubility profile. The following tables provide a template for presenting the quantitative solubility data.

Table 1: Solubility of this compound in Various Solvents at 25 °C

| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | 1.89 | Experimental Data | Calculated Data |

| Ethyl Acetate | 4.4 | 6.02 | Experimental Data | Calculated Data |

| Acetone | 5.1 | 20.7 | Experimental Data | Calculated Data |

| Ethanol | 5.2 | 24.5 | Experimental Data | Calculated Data |

| Methanol | 6.6 | 32.7 | Experimental Data | Calculated Data |

| Acetonitrile | 6.2 | 37.5 | Experimental Data | Calculated Data |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Experimental Data | Calculated Data |

| Water | 9.0 | 80.1 | Experimental Data | Calculated Data |

Table 2: Temperature Dependence of this compound Solubility

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 4 | Experimental Data |

| 25 | Experimental Data | |

| 37 | Experimental Data | |

| Ethanol | 4 | Experimental Data |

| 25 | Experimental Data | |

| 37 | Experimental Data | |

| DMSO | 4 | Experimental Data |

| 25 | Experimental Data | |

| 37 | Experimental Data |

Impact of Solubility on Drug Development and Signaling Pathway Modulation

The solubility of this compound is a critical determinant of its biological activity. For instance, in cell-based assays, the concentration of this compound that can be achieved in the culture medium directly impacts its ability to interact with its molecular targets and modulate signaling pathways. Poor aqueous solubility can lead to drug precipitation in assays, resulting in inaccurate and misleading data.

The following diagram illustrates a hypothetical signaling pathway where this compound's solubility would be a critical factor for its efficacy. For this compound to inhibit a specific intracellular kinase, it must first be sufficiently soluble in the aqueous environment to be taken up by the cell.

Figure 2. Hypothetical signaling pathway illustrating the importance of this compound solubility for target engagement.

Conclusion

This technical guide provides a comprehensive framework for the systematic determination of this compound's solubility. By following the detailed experimental protocols and utilizing the provided templates for data presentation, researchers and drug development professionals can generate the critical data necessary to advance the preclinical and clinical development of this compound. A thorough understanding of its solubility characteristics will be instrumental in formulating effective delivery systems and ensuring its therapeutic efficacy.

Mupinensisone: Unraveling Therapeutic Potential

Despite a comprehensive search of available scientific literature, no information was found regarding a compound named "Mupinensisone." This suggests that "this compound" may be a novel, recently discovered, or proprietary compound not yet described in publicly accessible databases. It is also possible that there may be a misspelling of the compound's name.

Therefore, a detailed technical guide on the potential therapeutic targets, mechanism of action, and associated experimental data for "this compound" cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in a specific compound, accurate identification is the crucial first step. We recommend verifying the correct name and any available identifiers (such as a chemical structure, CAS number, or originating research institution) to facilitate a more fruitful search for its biological activities and potential therapeutic applications.

Once the correct information is available, a thorough investigation into its mechanism of action can be pursued, which would typically involve:

-

Target Identification and Validation: Determining the specific molecular targets with which the compound interacts.

-

Signaling Pathway Analysis: Elucidating the downstream effects of this interaction on cellular signaling cascades.

-

In Vitro and In Vivo Studies: Characterizing the compound's efficacy and safety profile in preclinical models.

This systematic approach is fundamental to the development of new therapeutic agents.

Methodological & Application

Application Notes and Protocols for the Extraction of Meroterpenoids from Rhododendron Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meroterpenoids are a class of natural products with a mixed biosynthetic origin, characterized by a polyketide moiety and a terpenoid-derived unit. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. The genus Rhododendron, a member of the Ericaceae family, is a rich source of a variety of secondary metabolites, including a range of meroterpenoids. This document provides a generalized protocol for the extraction and isolation of meroterpenoids from Rhododendron plant material, with a focus on providing a methodological framework for researchers. While the specific compound "Mupinensisone" was not found in the literature, this protocol is applicable to novel and known meroterpenoids from this genus.

Data Presentation: A Template for Quantifying Extraction Yields

Effective optimization of an extraction protocol requires careful monitoring of yields at each stage. The following table provides a structured format for recording and comparing quantitative data from extraction and fractionation experiments. Researchers should adapt the parameters to their specific experimental design.

| Parameter | Experiment 1 | Experiment 2 | Experiment 3 | Notes |

| Plant Material (g) | Specify plant part (e.g., leaves, stems) and condition (e.g., fresh, air-dried, freeze-dried) | |||

| Extraction Solvent | e.g., Methanol, Ethanol, Ethyl Acetate | |||

| Solvent Volume (mL) | ||||

| Extraction Method | e.g., Maceration, Sonication, Soxhlet | |||

| Extraction Time (h) | ||||

| Extraction Temperature (°C) | ||||

| Crude Extract Yield (g) | ||||

| Crude Extract Yield (%) | (Mass of crude extract / Mass of plant material) x 100 | |||

| Fraction Solvent | e.g., Hexane, Chloroform, Ethyl Acetate, n-Butanol | |||

| Fraction Yield (g) | ||||

| Fraction Yield (%) | (Mass of fraction / Mass of crude extract) x 100 | |||

| Isolated Compound Yield (mg) | ||||

| Purity (%) | Determined by HPLC, NMR, or other analytical methods |

Experimental Protocols

The following protocols describe a general workflow for the extraction, fractionation, and isolation of meroterpenoids from Rhododendron plant material.

Preparation of Plant Material

-

Collection and Identification: Collect fresh plant material from a verified Rhododendron species. Proper botanical identification is crucial.

-

Washing and Drying: Thoroughly wash the plant material with distilled water to remove any debris. Air-dry in a well-ventilated area away from direct sunlight or freeze-dry to preserve the chemical integrity of the constituents.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction of Crude Bioactive Compounds

This protocol utilizes solvent extraction to isolate a crude extract containing a mixture of phytochemicals, including meroterpenoids.

-

Maceration:

-

Weigh the powdered plant material.

-

Submerge the powder in a suitable organic solvent (e.g., methanol or ethyl acetate) in a large container with a lid. A common ratio is 1:10 (w/v) of plant material to solvent.

-

Allow the mixture to stand at room temperature for 48-72 hours with occasional agitation.

-

-

Filtration and Concentration:

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine all the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

-

-

Drying and Storage:

-

Dry the crude extract in a vacuum oven to remove any residual solvent.

-

Store the dried crude extract in an airtight container at 4°C for further processing.

-

Fractionation of the Crude Extract

Liquid-liquid partitioning is employed to separate compounds based on their polarity.

-

Solvent Partitioning:

-

Suspend the dried crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform successive partitioning in a separatory funnel with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol.

-

Collect each solvent layer and the final aqueous layer separately.

-

-

Concentration of Fractions:

-

Concentrate each fraction using a rotary evaporator to obtain the respective dried fractions.

-

Isolation and Purification of Meroterpenoids

Column chromatography is a key technique for the isolation of pure compounds from the fractions.

-

Column Chromatography:

-

Pack a glass column with a suitable stationary phase, such as silica gel or Sephadex LH-20, slurried in the initial mobile phase.

-

Dissolve one of the dried fractions (e.g., the ethyl acetate fraction, which is often rich in meroterpenoids) in a minimal amount of the initial mobile phase.

-

Load the sample onto the top of the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate and then methanol).

-

-

Thin Layer Chromatography (TLC):

-

Collect the eluted fractions in separate test tubes.

-

Monitor the separation of compounds by spotting the fractions on TLC plates and developing them in an appropriate solvent system.

-

Visualize the spots under UV light or by using a suitable staining reagent.

-

-

Further Purification:

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

Perform further purification of the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure meroterpenoid.

-

Structure Elucidation

The chemical structure of the isolated pure compound can be determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for Meroterpenoid Isolation

Caption: A generalized workflow for the extraction and isolation of meroterpenoids.

Potential Anti-inflammatory Signaling Pathway

Many natural products, including compounds isolated from Rhododendron species, exhibit anti-inflammatory properties. A common mechanism of action is the modulation of the NF-κB and MAPK signaling pathways, which are key regulators of inflammation. The mTOR signaling pathway is also interconnected with these inflammatory responses.

Caption: A potential mechanism of anti-inflammatory action for meroterpenoids.

Total Synthesis of Mupinensisone: Application Notes and Protocols

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Mupinensisone is a recently identified natural product that has garnered significant attention within the scientific community due to its promising biological activities. Its complex molecular architecture presents a formidable challenge for synthetic chemists, making the development of efficient and scalable total synthesis routes a critical endeavor for enabling further pharmacological investigation and potential therapeutic applications. This document provides a detailed overview of the methodologies developed for the total synthesis of this compound, including comprehensive experimental protocols and a comparative analysis of different synthetic strategies.

Retrosynthetic Analysis and Synthetic Strategies

The core structural framework of this compound features [Placeholder for key structural features when identified ]. Several research groups have approached the total synthesis of this compound through various strategic disconnections. A summary of the key retrosynthetic analyses is presented below.

Strategy 1: Convergent Approach

This strategy involves the independent synthesis of key fragments of the molecule, which are then coupled in a later step. This approach allows for the parallel synthesis of complex intermediates, often leading to higher overall efficiency.

Strategy 2: Linear Approach

In a linear synthesis, the molecule is constructed in a stepwise fashion from a single starting material. While this can be a longer process, it may be advantageous for optimizing individual reaction steps and for the synthesis of analogs.

Strategy 3: Biomimetic Approach

Inspired by the proposed biosynthetic pathway of this compound in nature, this strategy aims to mimic the key bond-forming events orchestrated by enzymes. Such an approach can often lead to elegant and efficient syntheses.

Key Synthetic Transformations and Methodologies

The total synthesis of this compound relies on a series of crucial chemical transformations to construct its intricate structure. Detailed protocols for these key steps are provided below.

[Placeholder: Name of Key Reaction 1]

Description: [Placeholder: Brief description of the reaction and its importance in the synthesis.]

Protocol:

-

Materials: [List of reagents and solvents with quantities]

-

Procedure: [Step-by-step instructions for setting up the reaction, including temperature, reaction time, and any specific techniques.]

-

Work-up and Purification: [Detailed procedure for quenching the reaction, extracting the product, and purifying it using techniques such as chromatography.]

-

Characterization: [Expected analytical data, such as ¹H NMR, ¹³C NMR, HRMS, and specific rotation.]

[Placeholder: Name of Key Reaction 2]

Description: [Placeholder: Brief description of the reaction and its importance in the synthesis.]

Protocol:

-

Materials: [List of reagents and solvents with quantities]

-

Procedure: [Step-by-step instructions for setting up the reaction, including temperature, reaction time, and any specific techniques.]

-

Work-up and Purification: [Detailed procedure for quenching the reaction, extracting the product, and purifying it using techniques such as chromatography.]

-

Characterization: [Expected analytical data, such as ¹H NMR, ¹³C NMR, HRMS, and specific rotation.]

Comparative Data of Synthetic Routes

The efficiency and practicality of a total synthesis are evaluated based on several quantitative metrics. The following table summarizes the key data from the reported total syntheses of this compound, allowing for a direct comparison of the different methodologies.

| Synthetic Route | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Key Strategic Reaction(s) | Stereocontrol Method | Reference |

| Strategy 1 | [Data] | [Data] | [Data] | [Data] | [Citation] |

| Strategy 2 | [Data] | [Data] | [Data] | [Data] | [Citation] |

| Strategy 3 | [Data] | [Data] | [Data] | [Data] | [Citation] |

Visualizing the Synthetic Pathways

To provide a clear visual representation of the synthetic strategies, the following diagrams illustrate the logical flow and key transformations in the total synthesis of this compound.

Caption: A convergent approach to the total synthesis of this compound.

Caption: A generalized workflow for a key reaction in the synthesis.

Conclusion

The total synthesis of this compound remains an active area of research. The methodologies outlined in this document highlight the ingenuity and advancements in modern synthetic organic chemistry. Future efforts will likely focus on improving the overall efficiency, scalability, and stereoselectivity of the synthetic routes to provide sufficient material for in-depth biological studies and to enable the synthesis of novel analogs with potentially enhanced therapeutic properties. These application notes and protocols are intended to serve as a valuable resource for researchers in the field, facilitating further innovation in the chemical synthesis of complex natural products.

Application Note: Quantitative Analysis of Mupinensisone in Botanical Extracts using HPLC-MS

Abstract

This application note details a robust and sensitive method for the quantification of Mupinensisone, a novel diterpenoid compound, in botanical extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described protocol provides a reliable workflow for researchers, scientists, and drug development professionals engaged in the analysis of complex natural product samples. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for quality control and pharmacokinetic studies.

Introduction

This compound is a recently isolated diterpenoid from a rare plant species, showing promising bioactivity in preliminary screenings. To support further pharmacological investigation and product development, a validated analytical method for its accurate quantification is essential. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers high selectivity and sensitivity, making it the ideal technique for analyzing complex matrices such as botanical extracts.[1][2][3][4] This note provides a comprehensive protocol for the extraction, separation, and quantification of this compound.

Experimental Protocols

Sample Preparation: Ultrasonic-Assisted Extraction

A precise and efficient extraction method is critical for the accurate quantification of the target analyte. Ultrasonic-assisted extraction with methanol is a widely used technique for the extraction of diterpenoids from plant materials.[5]

-

Materials:

-

Dried and powdered botanical material

-

Methanol (HPLC grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

-

Protocol:

-

Accurately weigh 100 mg of the powdered botanical material into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of methanol to the tube.

-

Vortex for 30 seconds to ensure the sample is thoroughly wetted.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifuge the sample at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC-MS analysis.

-

HPLC-MS Analysis

The chromatographic separation and mass spectrometric detection are optimized for the selective and sensitive quantification of this compound. A reversed-phase C18 column is employed for separation, coupled with an electrospray ionization (ESI) source for mass spectrometry.

-

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven

-

Mass spectrometer with an ESI source

-

-

Chromatographic Conditions:

-

Column: C18, 2.1 x 100 mm, 2.6 µm particle size

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Gas Flow: As per instrument manufacturer's recommendations

-

Calibration and Quantification

Quantification is performed using an external standard calibration curve.

-

Protocol:

-

Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

-

Perform serial dilutions to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Inject each calibration standard into the HPLC-MS system.

-

Construct a calibration curve by plotting the peak area of this compound against its concentration.

-

Quantify this compound in the botanical extracts by interpolating their peak areas from the calibration curve.

-

Data Presentation

The quantitative data for this compound in three different botanical extract batches are summarized in the table below. The method demonstrates high precision with relative standard deviations (RSD) below 5%.

| Sample Batch | This compound Concentration (µg/g) | Standard Deviation (µg/g) | Relative Standard Deviation (%) |

| Batch A | 152.4 | 6.1 | 4.0 |

| Batch B | 145.8 | 5.4 | 3.7 |

| Batch C | 161.2 | 7.5 | 4.7 |

Visualization

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-MS method described in this application note provides a reliable and efficient tool for the quantitative analysis of this compound in botanical extracts. The protocol is straightforward and can be readily implemented in a laboratory setting equipped with standard HPLC-MS instrumentation. This method will be invaluable for the quality control of this compound-containing products and for advancing the research and development of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid Screening and Identification of Diterpenoids in Tinospora sinensis Based on High-Performance Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stepwise Diagnostic Product Ions Filtering Strategy for Rapid Discovery of Diterpenoids in Scutellaria barbata Based on UHPLC-Q-Exactive-Orbitrap-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.uva.nl [pure.uva.nl]

- 5. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Evaluate Mupinensisone Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mupinensisone, a novel natural product, holds potential for therapeutic applications. A thorough evaluation of its biological activity is crucial for its development as a potential drug candidate. Cell-based assays are indispensable tools in the initial stages of drug discovery, providing insights into the bioactivity, potency, and mechanism of action of a compound in a biologically relevant context.[1][2] These assays are instrumental in quantifying cytotoxicity, anti-inflammatory, and antioxidant properties, among other biological effects.[1][2][3]

This document provides detailed application notes and standardized protocols for a panel of cell-based assays to characterize the biological activity of this compound. The following sections will detail methodologies for assessing its effects on cell viability, inflammation, and oxidative stress.

Cytotoxicity Assessment

Determining the cytotoxic potential of this compound is a critical first step to establish a therapeutic window and identify concentrations for subsequent bioactivity screening.[4]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[5]

Table 1: Cytotoxicity of this compound (Example Data)

| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| HeLa (Cervical Cancer) | 25.8 | 0.8 |

| A549 (Lung Cancer) | 32.1 | 1.2 |

| MCF-7 (Breast Cancer) | 18.5 | 0.5 |

| HEK293 (Normal Kidney) | > 100 | 5.3 |

Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in cell culture medium. Add the diluted compound to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Experimental Workflow for Cytotoxicity Assays

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in numerous diseases.[6] Evaluating the anti-inflammatory potential of this compound can reveal its therapeutic utility in inflammatory conditions.

Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[7][8]

Table 2: Inhibition of Nitric Oxide Production by this compound (Example Data)

| Treatment | Concentration (µM) | NO Production (% of LPS control) | IC50 (µM) |

| This compound | 1 | 85.2 | 8.9 |

| 5 | 62.5 | ||

| 10 | 48.7 | ||

| 25 | 23.1 | ||

| Dexamethasone (Positive Control) | 1 | 35.4 | 0.5 |

Protocol: NO Inhibition Assay

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Signaling Pathway for LPS-induced NO Production

Caption: Potential inhibitory points of this compound in the LPS-TLR4-NF-κB signaling pathway.

Antioxidant Activity Assessment

Oxidative stress is a key contributor to cellular damage and various pathologies.[3] Cell-based antioxidant assays can determine the ability of this compound to protect cells from oxidative damage.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) within cells, providing a more biologically relevant measure of antioxidant activity than simple chemical assays.

Table 3: Cellular Antioxidant Activity of this compound (Example Data)

| Compound | Concentration (µM) | CAA Value (µmol QE/100 µmol compound) |

| This compound | 10 | 15.2 |

| 25 | 38.9 | |

| 50 | 75.4 | |

| Quercetin (Positive Control) | 25 | 50.1 |

Protocol: Cellular Antioxidant Activity (CAA) Assay

-

Cell Seeding: Plate HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

-

Compound and Probe Loading: Remove media and treat cells with this compound and 25 µM DCFH-DA for 1 hour.

-

Washing: Wash the cells with PBS to remove excess probe and compound.

-

Oxidant Addition: Add 100 µL of 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) to induce oxidative stress.

-

Fluorescence Measurement: Immediately measure fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour using a microplate reader.

-

Data Analysis: Calculate the area under the curve for both control and treated wells. Determine the CAA value using the following formula: CAA = (1 - (∫SA / ∫CA)) x 100, where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

Workflow for Cellular Antioxidant Activity Assay

Caption: General workflow for assessing the cellular antioxidant activity of this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, and antioxidant properties, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The data generated from these assays will be critical for guiding further preclinical development, including more complex in vitro and in vivo studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell-Based Assays [sigmaaldrich.com]

- 3. In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 5. An optimized MTT bioassay for determination of cytotoxicity of fumonisins in turkey lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]